molecular formula C11H6ClN3OS3 B13001678 3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one

3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one

Cat. No.: B13001678
M. Wt: 327.8 g/mol
InChI Key: CVPWMOMSDZIRIP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one is a complex organic compound characterized by its unique thiazolopyrimidine structure. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate thioamide and chloroaniline derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl acetic acid
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

3-(4-Chlorophenyl)-2,5-dithioxo-2,3,5,6-tetrahydrothiazolo[4,5-d]pyrimidin-7(4H)-one is unique due to its thiazolopyrimidine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H6ClN3OS3

Molecular Weight

327.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-2,5-bis(sulfanylidene)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C11H6ClN3OS3/c12-5-1-3-6(4-2-5)15-8-7(19-11(15)18)9(16)14-10(17)13-8/h1-4H,(H2,13,14,16,17)

InChI Key

CVPWMOMSDZIRIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C(=O)NC(=S)N3)SC2=S)Cl

Origin of Product

United States

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